Cimidahurnine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cimidahurnine involves several steps, starting with the preparation of the glucopyranoside moiety. This is typically achieved through glycosylation reactions, where a sugar donor reacts with an acceptor molecule under acidic or basic conditions . The hydroxyethylphenyl group is then introduced through a series of substitution reactions, often using reagents such as ethyl bromide and sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control . The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Cimidahurnine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, inert atmosphere.
Major Products
Oxidation: Carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Cimidahurnine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cimidahurnine involves its interaction with specific molecular targets and pathways. It is known to target reactive oxygen species (ROS) and Bcl-2/Bax pathways, which are involved in cell apoptosis and oxidative stress . By modulating these pathways, this compound exerts its biological effects, including antioxidant and anti-apoptotic activities .
Comparison with Similar Compounds
Cimidahurnine can be compared with other similar compounds such as:
Hydroxyecdysone: Both compounds have glucopyranoside moieties but differ in their biological activities.
Beta-Sitosterol: Similar in structure but has different pharmacological properties.
Alpha-Terpineol: Shares some structural similarities but is used in different applications.
This compound stands out due to its unique combination of glucopyranoside and hydroxyethylphenyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[2-hydroxy-5-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O8/c15-4-3-7-1-2-8(17)9(5-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-2,5,10-20H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGCASCQGJEYDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCO)OC2C(C(C(C(O2)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.